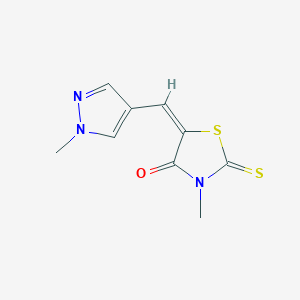
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position, a pyridin-2-yl group at the 2-position, and a carboxamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Pyridin-2-yl Substitution: The pyridin-2-yl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with the chlorinated quinoline in the presence of a palladium catalyst.
Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like thionyl chloride followed by ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-yl group, forming N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the electron-withdrawing chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridin-2-yl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用機序
6-クロロ-2-(ピリジン-2-イル)キノリン-4-カルボキサミドの作用機序は、その特定の用途によって異なります。医薬品化学においては、以下のような作用機序が考えられます。
酵素阻害: 酵素の活性部位に結合し、酵素活性を阻害します。
受容体調節: 細胞受容体と相互作用し、シグナル伝達経路を調節します。
DNAインターカレーション: DNA鎖にインターカレーションし、複製や転写プロセスを阻害します。
類似化合物との比較
類似化合物
6-クロロ-2-(ピリジン-3-イル)キノリン-4-カルボキサミド: ピリジニル基が3位にある以外は構造が似ています。
6-ブロモ-2-(ピリジン-2-イル)キノリン-4-カルボキサミド: 塩素ではなく臭素が置換基として存在します。
6-クロロ-2-(ピリジン-2-イル)キノリン-4-カルボン酸: カルボキサミドではなくカルボン酸基があります。
独自性
6-クロロ-2-(ピリジン-2-イル)キノリン-4-カルボキサミドは、その特定の置換パターンによって、化学反応性や生物活性が異なる点で独特です。塩素原子とピリジン-2-イル基の存在は、特定の生物学的標的への結合親和性を高める可能性があり、創薬において貴重な化合物となっています。
特性
分子式 |
C15H10ClN3O |
|---|---|
分子量 |
283.71 g/mol |
IUPAC名 |
6-chloro-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C15H10ClN3O/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13/h1-8H,(H2,17,20) |
InChIキー |
CNLICXJUBVTFHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Phenylbutan-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10974233.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974236.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B10974245.png)
![2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974246.png)

![3-chloro-2-methyl-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B10974250.png)
![4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]-3-methoxybenzamide](/img/structure/B10974254.png)
![2-[1-(4-bromo-2-chlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974260.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974265.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974280.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974283.png)

![1-(1-Adamantyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B10974305.png)
![3-amino-N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10974306.png)
